(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol
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Overview
Description
(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is a chemical compound with a complex structure that includes methoxy, nitro, and benzodioxole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzodioxole derivative followed by methoxylation and reduction reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising leads in drug discovery .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy groups and benzodioxole ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
Uniqueness
(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7/c1-15-7-5(3-12)6(11(13)14)8(16-2)10-9(7)17-4-18-10/h12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMLFZSQFFPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1CO)[N+](=O)[O-])OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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